

VTX2735: A Comparative Analysis of a Novel NLRP3 Inflammasome Inhibitor

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Compound of Interest		
Compound Name:	VTX-27	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparative analysis of VTX2735, a novel and selective inhibitor of the NLRP3 inflammasome, developed by Ventyx Biosciences. The performance of VTX2735 is compared with other well-characterized NLRP3 inhibitors, including MCC950, CY-09, and OLT1177 (dapansutrile), supported by available preclinical and clinical data. This document is intended to serve as a resource for researchers and professionals in the field of inflammation and drug development.

Introduction to NLRP3 Inflammasome Inhibition

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation is a key driver of inflammation in a multitude of diseases, including autoinflammatory, cardiovascular, and neurodegenerative disorders. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Given its central role in inflammation, the NLRP3 inflammasome has emerged as a significant therapeutic target. VTX2735 is a potent, selective, and peripherally restricted oral inhibitor of the NLRP3 inflammasome currently in clinical development.

Quantitative Comparison of NLRP3 Inhibitors

The following tables summarize the available quantitative data for VTX2735 and other prominent NLRP3 inhibitors. It is important to note that direct head-to-head comparative studies



are limited, and the data presented are compiled from various sources. Therefore, assay conditions should be considered when comparing potency.

Table 1: In Vitro Potency of NLRP3 Inhibitors (IC50)

Compound	Assay System	IC50	Reference
VTX2735	Human Monocytes	2 nM	[1]
Human Whole Blood (LPS/ATP)	60 nM	[1]	
CAPS Patients' Monocytes	14-166 nM	[1]	
MCC950	Mouse BMDMs (LPS/ATP)	7.5 nM	[2]
Human Monocyte Derived Macrophages (LPS/ATP)	7.3 nM	[3]	
CY-09	Mouse BMDMs	~6 μM	[2]
OLT1177 (dapansutrile)	J774 Macrophages	1 nM	[2]

Table 2: In Vivo Efficacy of NLRP3 Inhibitors

Compound	Animal Model	Endpoint	Efficacious Dose	Reference
VTX2735	Mouse LPS/ATP Challenge	IL-1β Inhibition	ED50 = 0.2 mg/kg	[1]

Table 3: Mechanism of Action of NLRP3 Inhibitors



Compound	Target Binding Site	Mechanism of Action
VTX2735	Walker B motif of NLRP3	Inhibits NLRP3 ATPase activity
MCC950	Walker B motif of NLRP3	Inhibits ATP hydrolysis, locking NLRP3 in an inactive state
CY-09	Walker A motif of NLRP3	Directly binds to the ATP- binding motif, inhibiting ATPase activity
OLT1177 (dapansutrile)	Not specified	Inhibits NLRP3 ATPase activity and prevents NLRP3-ASC interaction

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are representative protocols for key experiments cited in the literature for evaluating these compounds.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This assay is fundamental for determining the in vitro potency of NLRP3 inhibitors by measuring the inhibition of IL-1 β release from immune cells.

- 1. Cell Culture and Priming:
- Cell Lines: Primary bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used.
- Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 μ g/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1 β .
- 2. Inhibitor Treatment:



- Following the priming step, the cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (e.g., VTX2735, MCC950) for 30-60 minutes.
- 3. Inflammasome Activation (Signal 2):
- The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 μ M for 1-2 hours).
- 4. Quantification of Cytokine Release:
- The cell culture supernatant is collected.
- The concentration of mature IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
- 5. Data Analysis:
- The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50) value.

In Vivo LPS/ATP-induced Peritonitis Model

This acute in vivo model is used to assess the efficacy of NLRP3 inhibitors in a living system.

- 1. Animal Model:
- C57BL/6 mice are typically used for this model.
- 2. Inhibitor Administration:
- The NLRP3 inhibitor is administered to the mice, often orally (p.o.) or intraperitoneally (i.p.), at various doses. A vehicle control group is also included.
- 3. Priming and Activation:
- After a specified pre-treatment time with the inhibitor, mice are primed with an intraperitoneal injection of LPS.

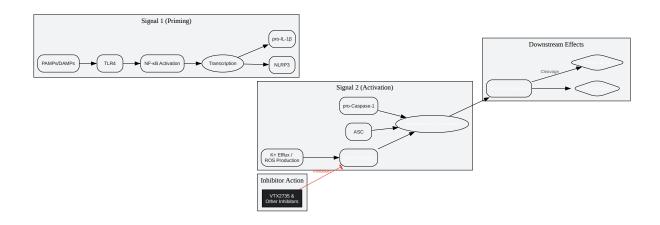


- After a few hours of priming, the mice are challenged with an intraperitoneal injection of ATP to activate the NLRP3 inflammasome.
- 4. Sample Collection:
- At a designated time point after the ATP challenge (e.g., 30-60 minutes), the mice are euthanized.
- Peritoneal lavage fluid is collected by injecting and then aspirating cold, sterile PBS into the peritoneal cavity.
- Blood samples can also be collected to measure systemic cytokine levels.
- 5. Cytokine Analysis:
- The peritoneal lavage fluid is centrifuged, and the supernatant is collected.
- The concentration of IL-1 β in the supernatant is quantified using ELISA.
- 6. Data Analysis:
- The reduction in IL-1β levels in the inhibitor-treated groups is compared to the vehicle-treated group to determine the in vivo efficacy, often expressed as an ED50 (the dose that produces 50% of the maximal effect).

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating NLRP3 inhibitors.

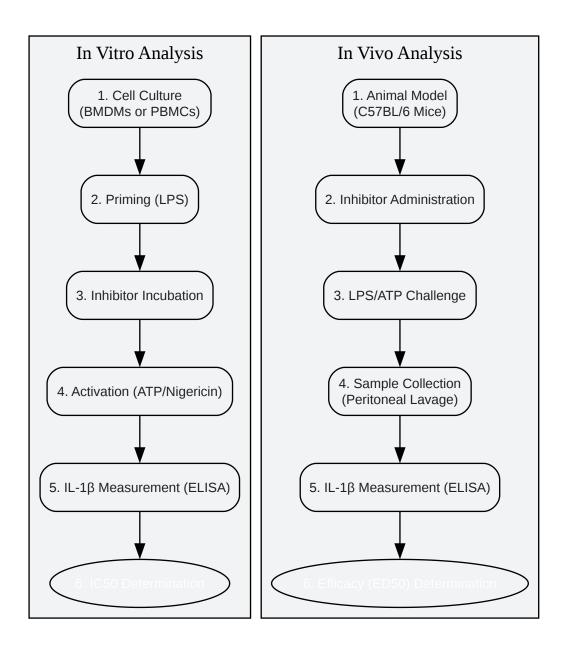




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Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.





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Caption: A typical experimental workflow for evaluating NLRP3 inflammasome inhibitors.

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